molecular formula C15H16N2O B110378 1,3-Dibenzylurea CAS No. 1466-67-7

1,3-Dibenzylurea

Cat. No.: B110378
CAS No.: 1466-67-7
M. Wt: 240.30 g/mol
InChI Key: KATOLVAXCGIBLO-UHFFFAOYSA-N
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Description

1,3-Dibenzyl urea: is an organic compound with the molecular formula C15H16N2O It is a derivative of urea, where two benzyl groups are attached to the nitrogen atoms of the urea molecule

Mechanism of Action

Target of Action

The primary target of 1,3-Dibenzylurea is the Epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are key mediators in inflammation, pain, and blood pressure regulation .

Mode of Action

This compound interacts with its target, the Epoxide hydrolase enzyme, by inhibiting its activity

Biochemical Pathways

The inhibition of Epoxide hydrolase by this compound affects the metabolism of epoxy fatty acids . These compounds are involved in several biochemical pathways related to inflammation, pain, and blood pressure regulation. The downstream effects of this interaction can lead to changes in these physiological processes.

Pharmacokinetics

It has been reported that one of the dibenzylurea derivatives was bioavailable after oral administration in mice . More detailed studies are needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of Epoxide hydrolase by this compound can lead to changes in the levels of epoxy fatty acids in the body . This can result in altered physiological responses, such as changes in inflammation, pain sensation, and blood pressure regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibenzyl urea can be synthesized through several methods. One common approach involves the reaction of benzylamine with urea under controlled conditions. Another method includes the reaction of dibenzyl cyanamide with water in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of 1,3-dibenzyl urea often involves the use of cyanamide as a starting material. The reaction is typically carried out in the absence of metal catalysts and under mild conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibenzyl urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dibenzyl urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.

    Industry: Utilized in the production of polymers and other materials.

Comparison with Similar Compounds

  • 1,3-Diethyl urea
  • 1,3-Dimethyl urea
  • 1,3-Diphenyl urea

Comparison: 1,3-Dibenzyl urea is unique due to the presence of benzyl groups, which enhance its ability to interact with aromatic systems in biological molecules. This property distinguishes it from other urea derivatives, making it particularly useful in medicinal chemistry .

Properties

IUPAC Name

1,3-dibenzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOLVAXCGIBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061710
Record name Urea, N,N'-bis(phenylmethyl)-
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1466-67-7
Record name N,N′-Dibenzylurea
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Record name 1,3-Dibenzylurea
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Record name 1,3-Dibenzylurea
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Synthesis routes and methods

Procedure details

Heated was a mixture of urea 5.84 g (9.72 mmol) and benzylamine 25.0 g (23.3 mmol, 2.4 equivalents) at 150° C.-155° C. for 5 hours attaching with an air cooler. During the heating, observed was the ammonia gas evolution from colorless liquid reaction mixture. By cooling, it turned solidified at around room temperature. Purified was the reaction product by recrystallization from ethanol-benzene (1:1 mixture) to give N,N′-dibenzylurea 14.0 g as white fine needles (59.9% yield).
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,3-dibenzylurea in the synthesis of Lacosamide?

A1: this compound [] is identified as an impurity (specifically, impurity 8) generated during the synthesis of the anticonvulsant drug Lacosamide. This highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure product quality and safety.

Q2: How does the solvent affect the thermal dissociation of this compound?

A2: Research indicates that this compound dissociates faster in fatty acids than in alcohols []. This suggests that the solvent's ability to donate protons plays a significant role in the dissociation process. Studies propose a base catalysis mechanism in alcohols, involving an intermediate complex with two alcohol molecules and one this compound molecule.

Q3: Can this compound be synthesized through catalytic carbonylation?

A3: Yes, research shows that selenium can catalyze the oxidative carbonylation of benzylamines to produce 1,3-dibenzylureas []. This method offers a potential alternative route for synthesizing this compound.

Q4: What is the significance of researching tetrabenzylglycoluril in relation to this compound?

A4: While the provided abstract doesn't provide specific details on the relationship [], exploring synthetic routes to tetrabenzylglycoluril could offer insights into the reactivity and potential applications of structurally related compounds like this compound. Further investigation into the full research paper may reveal specific connections and relevance to this compound.

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